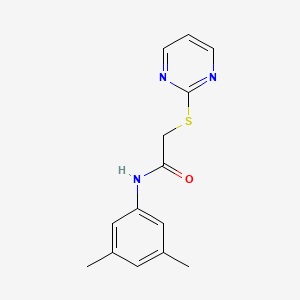

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3,5-dimethylphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3OS/c1-10-6-11(2)8-12(7-10)17-13(18)9-19-14-15-4-3-5-16-14/h3-8H,9H2,1-2H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCXAWYEBYMJOG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CSC2=NC=CC=N2)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide typically involves the reaction of 3,5-dimethylaniline with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The sulfur atom in the pyrimidinylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or alkylating agents can be employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified functional groups with reduced states.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways and targets would depend on the specific application being studied.

Comparison with Similar Compounds

Substituent Effects on Crystallinity and Geometry

- N-(3,5-Dimethylphenyl)-2,2,2-Trichloro-Acetamide: This analog () shares the 3,5-dimethylphenyl group but replaces the pyrimidinylsulfanyl moiety with a trichloromethyl group. Crystallographic studies reveal that the 3,5-dimethyl substitution results in two molecules per asymmetric unit, likely due to steric and electronic effects from the methyl groups. In contrast, analogs with electron-withdrawing substituents (e.g., nitro or chloro) exhibit simpler monoclinic systems .

- N-(3,5-Dimethoxyphenyl)-2-(Pyrimidinylsulfanyl)Acetamide Derivatives: describes a compound with methoxy substituents instead of methyl groups. The molecular weight (489.56 g/mol) and extended sulfonyl-pyrimidine system may also influence pharmacokinetic properties .

Data Tables

Table 1: Structural and Physicochemical Comparison

Table 2: Crystallographic Data (From )

| Compound | Crystal System | Space Group | Molecules/Asymmetric Unit | Notable Feature |

|---|---|---|---|---|

| N-(3,5-Dimethylphenyl)-2,2,2-Trichloroacetamide | Monoclinic | P2₁/c | 2 | Steric effects from methyl groups |

| N-(3-Chlorophenyl)-2,2,2-Trichloroacetamide | Monoclinic | P2₁/c | 1 | Electron-withdrawing Cl substituent |

Key Research Findings

Substituent Effects : Electron-donating groups (e.g., methyl, methoxy) enhance steric bulk and may reduce crystal symmetry, while electron-withdrawing groups (e.g., Cl, Br) simplify packing arrangements .

Biological Relevance: Halogenated analogs (e.g., 19h–19k) show higher bioactivity in radiotherapy sensitization, suggesting that the target compound’s non-halogenated structure may prioritize stability over potency .

Synthetic Challenges : Pyrimidinylsulfanyl coupling (as in the target compound) is less resource-intensive than benzofuropyrimidine synthesis, making it more scalable .

Biological Activity

N-(3,5-dimethylphenyl)-2-(2-pyrimidinylsulfanyl)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound combines aromatic and heterocyclic structures, which may influence its interactions with biological targets. This article focuses on the synthesis, biological activity, and potential applications of this compound, supported by data tables and research findings.

- Molecular Formula : C14H15N3OS

- Molecular Weight : 273.35 g/mol

- CAS Number : 301194-05-8

Synthesis

The synthesis of this compound typically involves the reaction of 3,5-dimethylaniline with 2-chloropyrimidine-5-thiol in the presence of a base such as potassium carbonate. The reaction is conducted in a solvent like dimethylformamide at elevated temperatures to facilitate product formation.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound's structure allows it to bind at specific sites, potentially inhibiting or activating biological pathways .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various bacterial strains. In vitro tests demonstrated significant activity against both Gram-positive and Gram-negative bacteria. For instance:

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 18 |

| Candida glabrata | 12 |

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

In addition to its antimicrobial effects, the compound has been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its potential use in treating inflammatory diseases .

Case Studies

-

Study on Antimicrobial Efficacy :

- Researchers tested various concentrations of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited a dose-dependent response, with higher concentrations leading to larger inhibition zones.

-

Inflammation Model :

- In an animal model of inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups, highlighting its potential therapeutic effects in inflammatory conditions.

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| N-(3,5-dimethylphenyl)-2-(2-pyridinylsulfanyl)acetamide | Moderate antimicrobial activity | Pyridine ring instead of pyrimidine |

| N-(3,5-dimethylphenyl)-2-(2-thiazolylsulfanyl)acetamide | Significant anti-inflammatory effects | Contains a thiazole ring |

This compound is unique due to its specific pyrimidinylsulfanyl group, which imparts distinct chemical and biological properties compared to similar compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.